molecular formula C16H16N2O3 B5758291 N-(2-acetamidophenyl)-2-phenoxyacetamide

N-(2-acetamidophenyl)-2-phenoxyacetamide

Cat. No.: B5758291
M. Wt: 284.31 g/mol
InChI Key: ASZCJIQJAUDRCP-UHFFFAOYSA-N
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Description

N-(2-acetamidophenyl)-2-phenoxyacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamidophenyl)-2-phenoxyacetamide typically involves the reaction of 2-acetamidophenol with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-acetamidophenol+phenoxyacetyl chlorideThis compound+HCl\text{2-acetamidophenol} + \text{phenoxyacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-acetamidophenol+phenoxyacetyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamidophenyl)-2-phenoxyacetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl or phenoxy rings.

Scientific Research Applications

N-(2-acetamidophenyl)-2-phenoxyacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.

    Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: It is used in biochemical assays to investigate enzyme interactions and molecular pathways.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-acetamidophenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting enzymes involved in inflammatory processes or by modulating receptor activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide: This compound has a similar acetamido group but differs in the presence of a pyridinyl moiety.

    2-acetamidophenol: A simpler compound with only the acetamido group attached to a phenyl ring.

    Phenoxyacetic acid: Contains the phenoxy group but lacks the acetamido functionality.

Uniqueness

N-(2-acetamidophenyl)-2-phenoxyacetamide is unique due to its combined acetamido and phenoxyacetamide functionalities, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(2-acetamidophenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-12(19)17-14-9-5-6-10-15(14)18-16(20)11-21-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZCJIQJAUDRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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